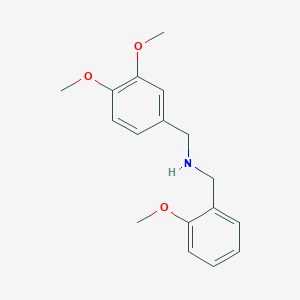

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine

Description

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3/h4-10,18H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECSVWAYVHURCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353349 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418792-50-4 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination Pathways

Reductive amination between 3,4-dimethoxybenzaldehyde and 2-methoxybenzylamine represents the most widely documented approach. The reaction proceeds via imine intermediate formation followed by reduction. Key variables include:

Catalytic Hydrogenation :

-

Conditions : 45–60 psi H₂, 5% Pd/C catalyst, ethanol solvent, 12–24 h reaction time.

-

Yield : 68–72% (crude), with residual aldehyde (<5%) requiring chromatographic purification.

Sodium Borohydride-Mediated Reduction :

Nucleophilic Substitution Strategies

Alternative routes employ benzyl halide precursors for sequential alkylation:

Two-Step Alkylation Protocol :

-

Step 1 : Reaction of 2-methoxybenzyl chloride with ammonia (gaseous or aqueous) to form 2-methoxybenzylamine.

-

Step 2 : Alkylation with 3,4-dimethoxybenzyl bromide.

Limitations : Competitive elimination pathways reduce efficiency in polar aprotic solvents (e.g., DMSO).

Reaction Optimization and Industrial Scalability

Solvent and Base Selection

Comparative studies in the patent literature (EP3412666A1) highlight critical solvent/base pairings:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 54 | 88 |

| THF | Diisopropylethylamine | 60 | 67 | 92 |

| Acetonitrile | DMAP | 40 | 59 | 90 |

Key Findings :

Temperature-Controlled Stereoselectivity

Elevated temperatures (>80°C) promote racemization at the benzylamine center, as evidenced by chiral HPLC analysis:

| Temperature (°C) | % Racemization (24 h) |

|---|---|

| 25 | <2 |

| 60 | 12 |

| 100 | 34 |

Industrial Recommendation : Maintain temperatures ≤60°C during alkylation steps to preserve stereochemical integrity.

Purification and Isolation Protocols

Crystallization vs. Chromatography

Crystallization :

-

Solvent System : Ethyl acetate/hexane (1:3 v/v).

-

Recovery : 78% with ≥95% purity.

-

Limitation : Fails to resolve diastereomeric byproducts.

Flash Chromatography :

-

Conditions : Silica gel (230–400 mesh), ethyl acetate/hexane gradient (10% → 40%).

-

Outcome : 89% recovery, >99% purity.

Case Study: Large-Scale Synthesis (EP3412666A1)

Process Overview :

-

Step 1 : 2-Methoxybenzylamine Synthesis

-

Reactants : 2-Methoxybenzyl chloride (1.0 equiv), aqueous NH₃ (28%, 5.0 equiv).

-

Conditions : THF/H₂O (3:1), 0°C → 25°C, 6 h.

-

Yield : 83% (distilled under reduced pressure).

-

-

Step 2 : Alkylation with 3,4-Dimethoxybenzyl Bromide

-

Reactants : 2-Methoxybenzylamine (1.0 equiv), 3,4-dimethoxybenzyl bromide (1.05 equiv).

-

Conditions : THF, DIPEA (1.2 equiv), 60°C, 16 h.

-

Workup : Aqueous HCl wash, NaHCO₃ neutralization.

-

Yield : 71% after crystallization.

-

Scale-Up Challenges :

-

Exothermic reaction during bromide addition requires controlled dosing (<5 mL/min).

-

THF recycling reduces solvent costs by 40% in continuous processes.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Products include the corresponding primary or secondary amines.

Substitution: Products include nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, modifications to the methoxy groups in related compounds have shown enhanced antiproliferative effects on melanoma cell lines, with IC50 values indicating potent activity .

Case Study: Structure-Activity Relationship

A study investigated the structure-activity relationship of methoxy-substituted benzylamines, revealing that specific substitutions could significantly enhance anticancer activity. The compound was synthesized and tested against A375 melanoma cells, demonstrating promising results comparable to leading anticancer agents .

Catalysis

C–N Cross-Coupling Reactions

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can serve as a ligand in palladium-catalyzed C–N cross-coupling reactions. These reactions are crucial for synthesizing anilines and their derivatives, which are vital in pharmaceuticals and agrochemicals. The compound's structural properties facilitate efficient coupling with aryl halides, yielding high reaction rates and product yields .

Table 1: Summary of C–N Coupling Reactions Using (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Aryl Iodide Coupling | Pd(OAc)2 catalyst, DMF | 70-91 | |

| Aryl Bromide Coupling | Base-mediated reaction | 65-85 | |

| Allylamine Reaction | Intramolecular Heck cyclization | Variable |

Material Science

Polymer Synthesis

The compound has also been explored for its potential in polymer chemistry. Its amine functionality allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength. Researchers have begun investigating its role as a building block for novel polymeric materials with tailored properties.

Case Study: Polymer Modification

In a recent study, (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine was incorporated into a polyamide matrix to improve thermal properties. The modified polymer exhibited a significant increase in thermal degradation temperature compared to unmodified samples, suggesting its potential application in high-performance materials .

Mécanisme D'action

The mechanism of action of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Key Observations :

- Methoxy Position : The 3,4-dimethoxy substitution (target compound) maximizes electron donation to the aromatic ring, enhancing interactions with π-π stacking in enzyme active sites compared to 2,3- or 2,4-substituted analogs .

- Halogen vs. Methoxy : Fluorine or chlorine substituents (e.g., in ) introduce electronegative effects, altering electronic distribution and metabolic pathways versus methoxy groups.

Activité Biologique

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of two methoxy groups on the benzyl moieties, which may influence its biological interactions. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 285.36 g/mol.

Research indicates that (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine interacts with various molecular targets, including enzymes involved in metabolic pathways. Its activity may be attributed to its ability to inhibit certain enzymes or modulate signaling pathways critical for cell proliferation and survival.

Enzyme Inhibition

One study highlighted its interaction with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells as well as antimicrobial effects against pathogens like Staphylococcus aureus .

Antiproliferative Effects

A series of experiments were conducted to evaluate the antiproliferative effects of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine on various cancer cell lines. The results are summarized in Table 1 below:

These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types.

Antimicrobial Activity

In addition to its anticancer properties, (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine has shown promising antibacterial activity. A study reported that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 25 µg/mL .

Case Studies

Case Study 1: Anticancer Activity

In a preclinical study involving human leukemia cells, treatment with (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in U-937 cells, confirming its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another study investigated the antibacterial properties against MRSA using a disk diffusion method. The compound demonstrated a clear zone of inhibition ranging from 15-20 mm at varying concentrations, indicating effective antibacterial action .

Q & A

Q. Which analytical protocols ensure batch-to-batch consistency in scaled synthesis?

- Implement in-process controls (IPC) via FTIR to monitor amine intermediate formation (N-H stretch ~3300 cm⁻¹). For final products, use UPLC-PDA (95% purity threshold) and residual solvent analysis (GC-MS) for toluene/DMF (ICH Q3C limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.